2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of piperidine, sulfonyl, phenoxy, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps. One common approach starts with the preparation of the sulfonyl phenoxy intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl or phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Shares a similar sulfonyl phenoxy structure but differs in the piperidine and acetamide groups.
4-(4-Methylpiperidin-1-yl)aniline: Contains the piperidine group but lacks the sulfonyl and phenoxy components.
Uniqueness
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-8-12-20(13-9-15)25(22,23)17-6-4-16(5-7-17)24-14-18(21)19-10-2-3-11-19/h4-7,15H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOZKXQNMPUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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